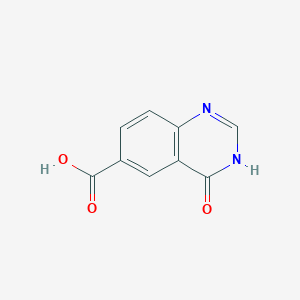
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid
Descripción general
Descripción
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is a chemical compound with the CAS Number: 33986-75-3 and a molecular weight of 190.16 .
Molecular Structure Analysis
The linear formula of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is C9H6N2O3 . For more detailed structural information, you may refer to the compound’s InChI key or code .Physical And Chemical Properties Analysis
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid has a molecular weight of 190.16 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources.Aplicaciones Científicas De Investigación
Antiallergy Prototype Development : A derivative of 3,4-dihydro-4-oxoquinazoline-6-carboxylic acid, specifically ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, was developed as an antiallergy agent. This compound has been found to be ten times more potent than disodium cromoglycate in the rat passive cutaneous anaphylaxis test (Althuis, Moore, & Hess, 1979).
Antibacterial Activity : Research into the structure-activity relationships of antibacterial 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids led to the synthesis of 3,4-dihydro-4-oxoquinazoline derivatives with potent antibacterial activity, particularly against Gram-positive and Gram-negative bacteria (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).
Inhibitory Activities : Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid, a relative of 3,4-dihydro-4-oxoquinazoline-6-carboxylic acid, have been tested for free-radical scavenging activity and inhibitory actions against enzymes like d-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase. These derivatives show potential for use in therapeutics for oxidative-stress-related diseases (Solecka et al., 2014).
Anticonvulsant Potential : A series of substituted 3,4-dihydro-4-oxoquinazolines were synthesized and evaluated for potential anticonvulsant activity, with several compounds demonstrating significant action (Vaidya, Panos, Kite, Iturrian, & Blanton, 1983).
Antitumor Activities : Synthesis of thiophene analogues of 3,4-dihydro-4-oxoquinazoline derivatives has been explored for their potential as antitumor agents. These compounds have shown inhibition of tumor cell growth in culture, indicating their potential application in cancer treatment (Forsch, Wright, & Rosowsky, 2002).
Synthesis of Novel Compounds : The compound has been used in the synthesis of various novel chemical compounds, some of which exhibit moderate antibacterial activities. This includes the synthesis of 3-aryl-6-(6-/8-substituted 4-chloroquinoline-3-yl)-s-triazolo[3,4-b]-1,3,4-thiadiazoles (Qiao, Hui, Xu, Zhang, & Cheng, 2010).
Antibacterial Agent Synthesis : 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is also a key component in the synthesis of antibacterial agents, contributing to the development of new drugs with wide antibacterial activity spectrum (Glushkov et al., 1988).
Safety And Hazards
Propiedades
IUPAC Name |
4-oxo-3H-quinazoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARFZQDQEUGANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955570 | |
| Record name | 4-Hydroxyquinazoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid | |
CAS RN |
33986-75-3 | |
| Record name | 4-Hydroxyquinazoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1417567.png)
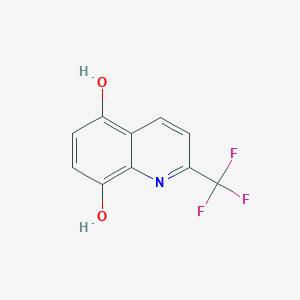
![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1417570.png)
![Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1417571.png)
![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1417572.png)
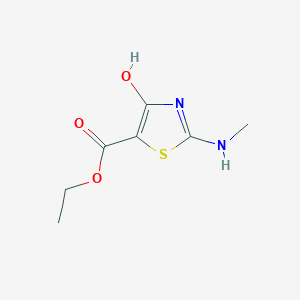
![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417575.png)
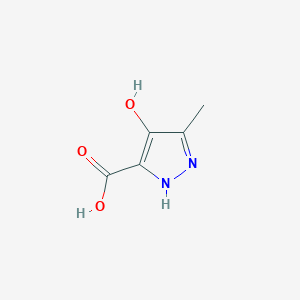
![6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417580.png)
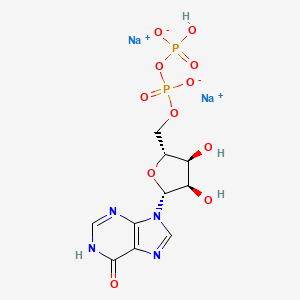
![4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417583.png)
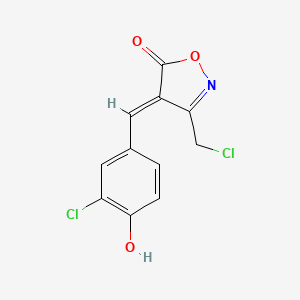
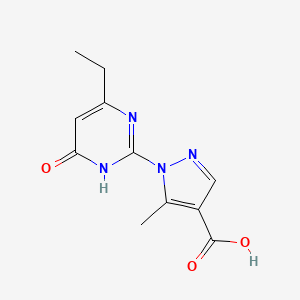
![2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417590.png)